molecular formula C7H3Cl3F3NS B11086766 2,3,5-Trichloro-4-(methylsulfanyl)-6-(trifluoromethyl)pyridine

2,3,5-Trichloro-4-(methylsulfanyl)-6-(trifluoromethyl)pyridine

Cat. No.: B11086766
M. Wt: 296.5 g/mol
InChI Key: PGLFEAXIZRHUJU-UHFFFAOYSA-N
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Description

2,3,5-Trichloro-4-(methylsulfanyl)-6-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C7H3Cl3F3NS It is a derivative of pyridine, characterized by the presence of three chlorine atoms, a trifluoromethyl group, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 2,3,5-trichloropyridine with methylthiol and trifluoromethylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes and the use of specialized equipment to handle the reactive intermediates. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trichloro-4-(methylsulfanyl)-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to remove the chlorine atoms or modify the trifluoromethyl group.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated or modified pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2,3,5-Trichloro-4-(methylsulfanyl)-6-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3,5-Trichloro-4-(methylsulfanyl)-6-(trifluoromethyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and methylsulfanyl groups can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5-Trichloro-4-(methylsulfanyl)-6-(trifluoromethyl)pyridine is unique due to the presence of both trifluoromethyl and methylsulfanyl groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H3Cl3F3NS

Molecular Weight

296.5 g/mol

IUPAC Name

2,3,5-trichloro-4-methylsulfanyl-6-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H3Cl3F3NS/c1-15-4-2(8)5(7(11,12)13)14-6(10)3(4)9/h1H3

InChI Key

PGLFEAXIZRHUJU-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=NC(=C1Cl)Cl)C(F)(F)F)Cl

Origin of Product

United States

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